molecular formula C16H15Cl2N3O3S B11068739 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11068739
M. Wt: 400.3 g/mol
InChI Key: KAGIYCGUQJLMPS-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide involves multiple steps, including the introduction of the cyclopropylsulfamoyl group and the pyridin-3-ylmethyl group to the benzamide core. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it could be utilized in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique chemical structure and properties. Similar compounds may include other benzamide derivatives with different substituents or functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15Cl2N3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H15Cl2N3O3S/c17-13-7-14(18)15(25(23,24)21-11-3-4-11)6-12(13)16(22)20-9-10-2-1-5-19-8-10/h1-2,5-8,11,21H,3-4,9H2,(H,20,22)

InChI Key

KAGIYCGUQJLMPS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CN=CC=C3)Cl)Cl

Origin of Product

United States

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